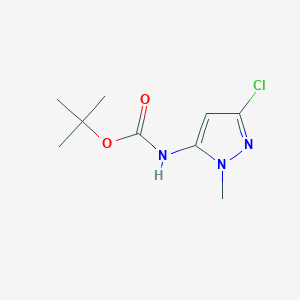
5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole
Vue d'ensemble
Description
5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole is a chemical compound that contains a Boc-protected amino group . The Boc group, or tert-butyl carbamate, is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . It is stable towards most nucleophiles and bases .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . An efficient and practical protocol allows the protection of various aryl and aliphatic amines using (Boc)2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .Molecular Structure Analysis
The molecular structure of Boc-protected amines is determined by the presence of the Boc group, which is a tert-butyl carbamate . This group is stable towards most nucleophiles and bases .Chemical Reactions Analysis
The Boc group can be cleaved under mild acidic conditions . This makes it a useful protecting group in organic synthesis, as it allows for selective deprotection of amines .Applications De Recherche Scientifique
BOC Protection of Amines
The compound “5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole” contains a BOC-protected amine group . BOC protection is a widely used method in peptide synthesis . It’s a green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols . This method is reported in catalyst and solvent-free media under mild reaction conditions .
Synthesis of Biologically Active Molecules
The nitrogen-containing carbamate or BOC amine compounds are frequently found in pharmaceutical and biologically active molecules in organic synthesis . The BOC protection of amines is important in their synthetic applications .
Use in Green Chemistry
The BOC protection of amines is recognized as a part of green chemistry or sustainable technology . This method eliminates the usage of solvents and catalysts to enhance green chemistry .
Stability in Synthetic Reactions
The BOC-protected amino acid is easy to crystallize and easy to be removed by acidolysis, but still has certain stability . It is stable to alkali hydrolysis, hydrazinolysis, catalytic hydrogenolysis, and many nucleophiles .
Complementary Effects with Other Protecting Groups
The BOC protecting group has complementary effects with other protecting groups like Cbz and Fmoc . This makes it versatile in various synthetic reactions .
Mécanisme D'action
Target of Action
The compound “5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole” contains a Boc-protected amino group. Boc, or tert-butoxycarbonyl, is a protecting group used in organic synthesis . It’s typically used to protect amines, preventing them from reacting until the desired point in a synthetic pathway .
Mode of Action
The Boc group in “5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole” can be removed under acidic conditions . This reveals the amine group, which can then participate in further reactions .
Pharmacokinetics
The presence of the boc group could potentially affect these properties, as it changes the polarity and size of the molecule .
Action Environment
The action of “5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole” could be influenced by various environmental factors. For example, the pH of the environment could affect the stability of the Boc group .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-(5-chloro-2-methylpyrazol-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O2/c1-9(2,3)15-8(14)11-7-5-6(10)12-13(7)4/h5H,1-4H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGMVMPHSSPPJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NN1C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


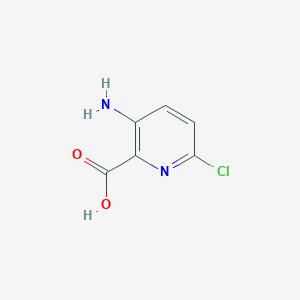
![1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclopentylethanone](/img/structure/B1374629.png)

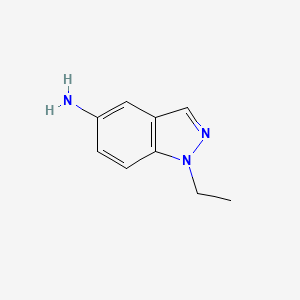
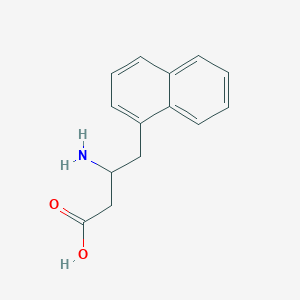
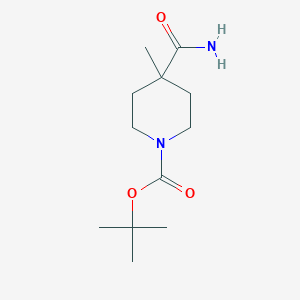
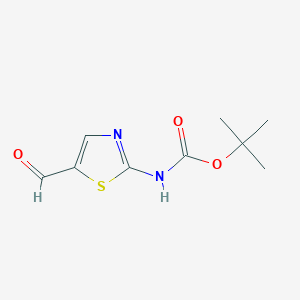


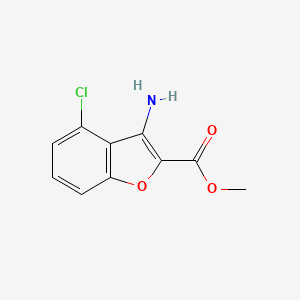
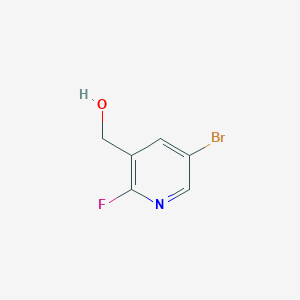
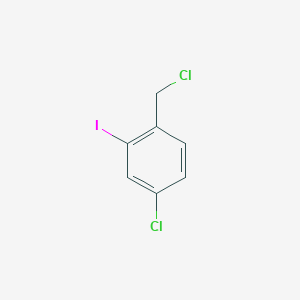

![2-[1-(Boc-amino)cyclopropyl]pyridine](/img/structure/B1374648.png)